

Technical Guide: Physical Characteristics of Methyl 2-(3-oxocyclopentyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-(3-oxocyclopentyl)acetate
Cat. No.:	B141797

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of **Methyl 2-(3-oxocyclopentyl)acetate**, a valuable intermediate in organic synthesis. Due to a scarcity of published experimental data for this specific ester, this guide also includes detailed, generalized experimental protocols for the determination of its key physical properties.

Core Physical Characteristics

Methyl 2-(3-oxocyclopentyl)acetate, identified by the CAS number 34130-51-3, possesses the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) While specific experimental data for the boiling point, melting point, density, and refractive index of **Methyl 2-(3-oxocyclopentyl)acetate** are not readily available in published literature, the properties of its carboxylic acid precursor, 2-(3-oxocyclopentyl)acetic acid, can offer an estimation. It is crucial to note that these values are for a related compound and should be experimentally verified for the methyl ester.

Property	Value (Methyl 2-(3-oxocyclopentyl)acetate)	Value (2-(3-oxocyclopentyl)acetic acid - for estimation)
Molecular Formula	C ₈ H ₁₂ O ₃	C ₇ H ₁₀ O ₃
Molecular Weight	156.18 g/mol [1] [2] [3]	142.15 g/mol
Boiling Point	Data not available	316.5 °C at 760 mmHg
Melting Point	Data not available	Data not available
Density	Data not available	1.21 g/cm ³
Refractive Index	Data not available	1.492

Experimental Protocols for Physical Characterization

To ascertain the precise physical properties of **Methyl 2-(3-oxocyclopentyl)acetate**, the following standard experimental protocols are recommended.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

- Thiele tube or melting point apparatus with a boiling point determination setup
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid for heating bath (e.g., mineral oil)

Procedure:

- Place a small amount (approximately 0.5 mL) of **Methyl 2-(3-oxocyclopentyl)acetate** into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
- Place the assembly into the Thiele tube or melting point apparatus, with the heating liquid covering the sample.
- Heat the apparatus gently and observe the capillary tube.
- A slow stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.
- Continue gentle heating until a rapid and continuous stream of bubbles is observed.
- Stop heating and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

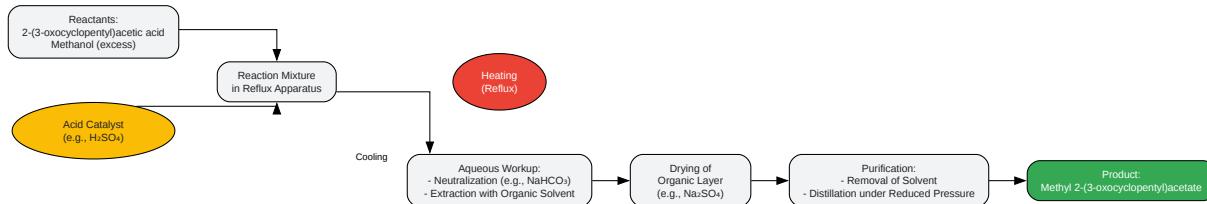
Procedure:

- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.
- Carefully dry the outside of the pycnometer and record its mass.
- Empty and thoroughly dry the pycnometer.
- Fill the pycnometer with **Methyl 2-(3-oxocyclopentyl)acetate** and allow it to equilibrate in the constant temperature water bath.
- Dry the exterior of the pycnometer and record its mass.
- Calculate the density using the following formula: Density = (mass of substance) / (volume of substance) Volume of substance = (mass of water) / (density of water at the experimental temperature)

Determination of Refractive Index

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (sodium lamp, $\lambda = 589$ nm)
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone)
- Lens paper


Procedure:

- Ensure the prisms of the Abbe refractometer are clean and dry.

- Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Using a clean dropper, place a few drops of **Methyl 2-(3-oxocyclopentyl)acetate** onto the surface of the measuring prism.
- Close the prisms and allow the sample to spread evenly.
- Allow the sample to reach thermal equilibrium with the circulating water from the constant temperature bath (e.g., 20°C).
- Adjust the light source and the refractometer to bring the borderline between the light and dark fields into view through the eyepiece.
- If a colored band is visible, adjust the compensator to obtain a sharp, achromatic borderline.
- Align the borderline precisely with the crosshairs in the eyepiece.
- Read the refractive index from the scale.
- Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Synthesis Workflow: Fisher Esterification

Methyl 2-(3-oxocyclopentyl)acetate can be synthesized from 2-(3-oxocyclopentyl)acetic acid via a Fisher esterification reaction. This process involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 2-(3-oxocyclopentyl)acetate** via Fisher Esterification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(3-oxocyclopentyl)acetate | 34130-51-3 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl 2-(3-oxocyclopentyl)acetate | 34130-51-3 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of Methyl 2-(3-oxocyclopentyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141797#physical-characteristics-of-methyl-2-3-oxocyclopentyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com